1,4-Dioxan-2-one

Catalog No.
S593807
CAS No.
3041-16-5
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxan-2-one

CAS Number

3041-16-5

Product Name

1,4-Dioxan-2-one

IUPAC Name

1,4-dioxan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c5-4-3-6-1-2-7-4/h1-3H2

InChI Key

VPVXHAANQNHFSF-UHFFFAOYSA-N

SMILES

C1COC(=O)CO1

Synonyms

(2-Hydroxyethoxy)acetic Acid δ-​Lactone; p-Dioxan-2-one; 2-Oxo-1,4-dioxane; 2-p-Dioxanone; Dioxanone; NSC 60534; p-Dioxanone

Canonical SMILES

C1COC(=O)CO1
  • Lanthanum detection: It forms a colored complex with lanthanum ions, allowing their detection and qualitative analysis []. This property is particularly useful in environmental and industrial settings where lanthanum contamination might be a concern.

Applications in Polymer Chemistry

,4-Dioxan-2-one can act as a:

  • Polymerization catalyst: It has been shown to promote the polymerization of ethylene oxide, leading to the formation of polyoxymethylene ethers, which are valuable thermoplastic polymers with various industrial applications [].

1,4-Dioxan-2-one is the lactone of 2-(2-hydroxyethoxy)acetic acid. It is characterized by a five-membered ring structure containing two oxygen atoms and three carbon atoms. The compound appears as a white crystalline solid with a melting point of approximately 28 °C . This compound is notable for its ability to undergo ring-opening polymerization, leading to the formation of polydioxanone, which is a biodegradable polymer widely used in medical applications.

  • Ring-Opening Polymerization: Under appropriate conditions, it can polymerize to form polydioxanone. This reaction can be catalyzed by tin compounds or basic alkoxides .
  • Oxidation: The compound can be oxidized using nitric acid or dinitrogen tetroxide to yield diglycolic acid with yields up to 75% .
  • Condensation Reactions: It can react with carbon monoxide and formaldehyde in the presence of hydrogen fluoride to form various derivatives .

1,4-Dioxan-2-one exhibits significant biological activity primarily due to its polymeric form. Polydioxanone is known for its biocompatibility and biodegradability, making it suitable for medical implants and sutures. The degradation of polydioxanone in physiological conditions leads to the release of non-toxic byproducts .

Several methods exist for synthesizing 1,4-dioxan-2-one:

  • Gas-Phase Dehydrogenation: A common method involves the continuous gas-phase dehydrogenation of diethylene glycol over a copper catalyst at temperatures around 280 °C. This process can yield up to 86% of the desired product .
  • Crystallization Techniques: Purification methods such as recrystallization from aliphatic esters (e.g., ethyl acetate) are employed to achieve high purity levels (>99%) from crude reaction mixtures .

Research on the interactions involving 1,4-dioxan-2-one primarily focuses on its polymerized form. Studies indicate that polydioxanone interacts favorably with biological tissues and fluids, leading to minimal inflammatory responses during degradation. Its interactions with other polymers and materials are also being explored for enhanced performance in medical applications.

1,4-Dioxan-2-one shares structural similarities with several other cyclic esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Trimethylene CarbonateCyclic CarbonateKnown for its flexibility and use in drug delivery systems.
ε-CaprolactoneCyclic EsterCommonly used in the production of biodegradable polymers.
LactideCyclic EsterWidely used in the production of polylactic acid polymers.

Uniqueness of 1,4-Dioxan-2-one

1,4-Dioxan-2-one stands out due to its specific ability to form polydioxanone, which possesses unique biodegradation characteristics compared to other cyclic esters like trimethylene carbonate and ε-caprolactone. Its ring structure allows for controlled degradation rates under physiological conditions, making it particularly valuable in medical applications.

XLogP3

-0.2

UNII

HLS754O457

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3041-16-5

Wikipedia

P-dioxanone

Dates

Modify: 2023-08-15

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